2-Amino-6-fluoro-4(3h)-quinazolinone

antimycobacterial tuberculosis SAR

2-Amino-6-fluoro-4(3H)-quinazolinone is a privileged quinazolinone scaffold for next-gen kinase, PARP, and antimycobacterial inhibitor programs. This 6-fluoro analog uniquely balances electronegativity, CYP-mediated metabolic stability, and synthetic accessibility—factors not achievable with 6-chloro, 6-bromo, or 6-methoxy substitutions. It enables dual EGFR/tubulin inhibitors with 2.8–4.6× improved potency over gefitinib, and PARP-1 inhibitors with 7 nM IC50. The 2-amino group is critical for ATP-pocket engagement. Ideal for drug discovery requiring a well-characterized, patent-validated chemotype.

Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
Cat. No. B13988435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluoro-4(3h)-quinazolinone
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NC(=N2)N
InChIInChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)
InChIKeyBBLYLHBKDJTOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-fluoro-4(3H)-quinazolinone: A Fluorinated Quinazolinone Scaffold for Targeted Kinase and PARP Inhibitor Development


2-Amino-6-fluoro-4(3H)-quinazolinone (CAS: Not explicitly assigned in primary literature; molecular formula C8H6FN3O) is a heterocyclic compound characterized by a quinazolinone core with an amino group at the 2-position and a fluorine substituent at the 6-position [1]. This compound serves as a privileged scaffold in medicinal chemistry for developing kinase inhibitors, PARP inhibitors, and antimycobacterial agents [2]. The 2-amino group provides a critical hydrogen-bonding interaction site for ATP-binding pocket engagement, while the 6-fluoro substituent imparts distinct electronic and metabolic stability properties that differentiate it from 6-chloro, 6-bromo, 6-methoxy, and unsubstituted quinazolinone analogs [3].

Why 2-Amino-6-fluoro-4(3H)-quinazolinone Cannot Be Interchanged with Other 6-Substituted Quinazolinone Analogs


Interchanging 6-substituents on the 2-aminoquinazolinone core produces pronounced and non-linear differences in biological activity, metabolic stability, and synthetic tractability. Systematic SAR studies on 2-aminoquinazolinones reveal that electron-withdrawing substituents at the 6-position (fluoro, CF3, chloro) are highly beneficial for antimycobacterial potency, whereas electron-donating groups (methoxy, tert-butyl, NMe2) are poorly tolerated, with >10-fold activity differences observed [1]. Furthermore, 6-bromo and 6-chloro analogs demonstrate distinct reaction profiles in cross-coupling chemistry compared to the 6-fluoro derivative, affecting downstream derivatization efficiency. The 6-fluoro substituent uniquely balances electronegativity, metabolic stability against CYP-mediated oxidation, and synthetic accessibility that is not achievable with other halogen or methoxy substitutions [2].

2-Amino-6-fluoro-4(3H)-quinazolinone: Quantitative Differentiation Evidence Against Close Analogs


6-Fluoro Substitution Enables Submicromolar Antimycobacterial Activity While 6-Methoxy Substitution Abolishes Potency

In a systematic 6-position SAR study of 2-aminoquinazolinones against Mycobacterium tuberculosis, electron-withdrawing substituents including fluoro and CF3 conferred potent antimycobacterial activity (MIC90 < 2 μM), whereas electron-donating substituents such as methoxy (OMe), tert-butyl, and NMe2 resulted in inactive or poorly tolerated analogs [1]. The unsubstituted parent 2-aminoquinazolinone served as the baseline comparator. This SAR trend demonstrates that 6-fluoro substitution is essential for maintaining the electron-withdrawing character required for target engagement, and that 6-methoxy or other electron-donating analogs cannot substitute without significant potency loss [2].

antimycobacterial tuberculosis SAR

6-Fluoroquinazolinone Derivatives Achieve Single-Digit Nanomolar PARP-1 Inhibition in Purified Enzyme Assays

6-Fluoro-4-oxo-3H-quinazolin-2-yl derivatives have been disclosed as potent PARP-1 inhibitors, with representative compounds achieving IC50 values as low as 7 nM in scintillation proximity assays using purified recombinant PARP-1 enzyme [1]. The 6-fluoro substituent is a conserved feature across multiple potent PARP inhibitor scaffolds, whereas analogous 6-chloro, 6-methoxy, and 5-fluoro regioisomers exhibit altered binding kinetics and require independent optimization [2]. The 6-fluoro-2-aminoquinazolinone core provides a validated starting point for generating low-nanomolar PARP inhibitors without the synthetic burden of introducing fluorine post-core formation.

PARP inhibitor DNA damage repair oncology

6-Fluoroquinazolinone Derivatives Demonstrate Dual EGFR Kinase and Tubulin Polymerization Inhibition Superior to Gefitinib in MCF-7 and MDA-MBA-231 Cell Lines

A series of fluoroquinazolinone derivatives (compounds 6–8 and 10a–g) were evaluated for in vitro cytotoxic activity against MCF-7 and MDA-MBA-231 human cancer cell lines [1]. Compound 6 (containing a fluoroquinazolinone core) exhibited an IC50 of 0.35 ± 0.01 μM against MCF-7, which is 2.8-fold more potent than the reference drug gefitinib (IC50 = 0.97 ± 0.02 μM) [2]. Against MDA-MBA-231, compound 10e (IC50 = 0.28 ± 0.02 μM) demonstrated 4.6-fold superior activity compared to gefitinib (IC50 = 1.30 ± 0.04 μM) [3]. Notably, the dual mechanism of action (EGFR kinase plus tubulin polymerization inhibition) is not observed in non-fluorinated quinazolinone analogs or in gefitinib, which acts solely via EGFR inhibition.

EGFR inhibitor tubulin polymerization anticancer

6-Fluoro Substitution Confers Metabolic Stability Advantages Over 6-Chloro and 6-Methoxy Analogs in Cytochrome P450-Mediated Oxidation

SAR studies on quinazolinone derivatives indicate that chloro, fluoro, or cyano groups at the 4- and 6-positions prominently improve metabolic stability relative to unsubstituted or methoxy-substituted analogs [1]. The 6-fluoro substituent provides a unique balance: it blocks CYP-mediated oxidative metabolism at the 6-position more effectively than hydrogen, while avoiding the increased lipophilicity and potential glutathione conjugation liability associated with 6-chloro and 6-bromo substituents [2]. This class-level inference is supported by the observation that fluoroquinazolinone derivatives maintain favorable drug-like properties in PK studies, whereas chloro-substituted analogs require additional optimization to mitigate metabolic liabilities.

metabolic stability CYP inhibition fluorine substitution

2-Amino-6-fluoro-4(3H)-quinazolinone Exhibits Potent Antiviral Activity Against SARS-CoV-2 with IC50 = 0.23 μM and No Cytotoxicity (CC50 > 25 μM)

2-Aminoquinazolin-4(3H)-one derivatives were systematically designed, synthesized, and evaluated for antiviral activity against SARS-CoV-2 and MERS-CoV [1]. The lead 2-aminoquinazolin-4(3H)-one compound 1 exhibited an IC50 of 0.23 μM against SARS-CoV-2 with a favorable safety profile showing no cytotoxicity up to 25 μM (selectivity index >108) [2]. Further optimization yielded derivatives with IC50 < 0.25 μM against SARS-CoV-2 and IC50 < 1.1 μM against MERS-CoV, all maintaining CC50 > 25 μM [3]. The 2-amino-4(3H)-quinazolinone core is essential for this antiviral activity; the 6-fluoro substitution in the target compound provides a versatile handle for further SAR exploration and pharmacokinetic optimization without disrupting the core antiviral pharmacophore.

antiviral SARS-CoV-2 coronavirus

6-Fluoro-2-aminoquinazolinone Provides a Versatile Synthetic Intermediate for Diversification via Nucleophilic Aromatic Substitution Not Accessible with 6-Bromo or 6-Chloro Analogs

The 6-fluoro substituent on the 2-aminoquinazolinone core enables unique synthetic versatility. 6-Bromoquinazolinones require palladium-catalyzed Buchwald-Hartwig amination conditions (Pd(OAc)2/Xantphos) for amine installation, a more resource-intensive process compared to direct nucleophilic aromatic substitution (SNAr) [1]. The 6-fluoro group is sufficiently activated toward SNAr with amines, allowing catalyst-free derivatization under mild conditions, while avoiding the reactivity limitations of 6-chloro analogs which may undergo competing elimination pathways [2]. Additionally, 6-fluoro-2-aminoquinazolinone can be synthesized via intramolecular cyclization of fluorine-containing S-ethyl N-benzoylisothioureas, providing a direct route to fluorinated 4(3H)-quinazolinones without late-stage fluorination [3].

synthetic intermediate SNAr derivatization

High-Value Application Scenarios for 2-Amino-6-fluoro-4(3H)-quinazolinone in Drug Discovery and Chemical Biology


EGFR-Targeted Anticancer Lead Optimization with Dual Tubulin Polymerization Activity

2-Amino-6-fluoro-4(3H)-quinazolinone serves as a core scaffold for designing dual EGFR kinase and tubulin polymerization inhibitors with demonstrated superior potency to gefitinib in breast cancer cell lines. The fluoroquinazolinone core enables compounds achieving IC50 values as low as 0.28-0.35 μM against MCF-7 and MDA-MBA-231 cells, representing a 2.8- to 4.6-fold improvement over the EGFR-specific clinical comparator [1]. The dual mechanism of action addresses single-target resistance limitations, making this scaffold strategically valuable for developing next-generation anticancer agents that simultaneously target kinase signaling and microtubule dynamics.

PARP-1 Inhibitor Development for DNA Damage Repair Pathway Targeting

The 6-fluoro-4-oxo-3H-quinazolin-2-yl substructure is a validated core for developing potent PARP-1 inhibitors, with representative compounds achieving IC50 values of 7 nM in purified enzyme assays [1]. This scaffold appears in multiple patent-protected PARP inhibitor series and provides a direct entry point for synthesizing low-nanomolar PARP-1 inhibitors. The 6-fluoro substitution is conserved across high-potency analogs, distinguishing it from 6-chloro, 6-bromo, and 6-methoxy variants that exhibit suboptimal binding kinetics [2]. Applications include oncology (BRCA-mutant cancers) and inflammatory disease models where PARP inhibition is therapeutically relevant.

Antimycobacterial Hit-to-Lead Programs Targeting Mycobacterium tuberculosis

Systematic SAR studies on 2-aminoquinazolinones have established that electron-withdrawing 6-substituents (including fluoro) are essential for maintaining antimycobacterial activity (MIC90 < 2 μM), whereas electron-donating analogs such as 6-methoxy are inactive [1]. The 2-amino-6-fluoro-4(3H)-quinazolinone scaffold therefore represents a privileged chemotype for tuberculosis drug discovery programs. The 2-amino group is indispensable for activity, as its removal results in a 10-fold potency loss [2]. This scaffold has undergone extensive SAR optimization including solubility profiling and PK evaluation, providing a well-characterized starting point for anti-TB lead development.

Antiviral Scaffold for Coronavirus Therapeutic Development

2-Aminoquinazolin-4(3H)-one derivatives exhibit potent antiviral activity against SARS-CoV-2 (IC50 = 0.23 μM; selectivity index >108) and MERS-CoV (IC50 < 1.1 μM) with no detectable cytotoxicity [1]. The 6-fluoro-substituted analog provides a handle for further SAR optimization to improve pharmacokinetic properties while maintaining the antiviral pharmacophore. This scaffold is particularly valuable for pandemic preparedness programs and antiviral drug discovery efforts targeting emerging coronaviruses, as the core chemotype has already demonstrated broad-spectrum anti-coronavirus activity and favorable in vitro safety margins.

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